



FiVe1: Application Notes and Protocols for a **Novel Vimentin-Targeting Anticancer Agent**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, chemical properties, and biological activity of FiVe1, a novel small molecule inhibitor that targets the intermediate filament protein vimentin. The included protocols offer detailed methodologies for the use of FiVe1 in cancer research, particularly for studying its effects on mesenchymal cancer cells.

Chemical Properties of FiVe1

FiVe1 is a cinnoline-based compound identified through a high-throughput synthetic lethal screen for its selective activity against mesenchymal cancer cells.[1][2] Its key chemical and physical properties are summarized below.



Property	Value	Reference
Molecular Formula	C18H16Cl2N4	[3]
Molecular Weight	359.25 g/mol	[3]
Exact Mass	358.0752 u	[3]
CAS Number	932359-76-7	
Appearance	Solid	
Aqueous Solubility	<1 μM in DPBS	[2]
Solubility (Organic)	3.6 mg/mL (10.02 mM) in DMSO (sonication recommended)	[4]
IC ₅₀ (FOXC2-HMLER cells)	234 nM	[4]

Mechanism of Action and Signaling Pathway

FiVe1 exerts its anticancer effects by directly binding to vimentin, a type III intermediate filament protein that is a key marker of the epithelial-mesenchymal transition (EMT) and is overexpressed in many aggressive cancers.[1][2]

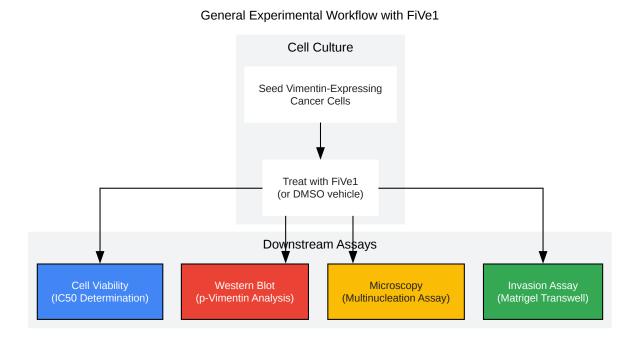
The binding of **FiVe1** to the rod domain of vimentin induces a cascade of events that disrupt normal cellular processes, particularly during mitosis.[2][5] **FiVe1** binding promotes the hyperphosphorylation of vimentin, notably at serine residues S39, S56, and S83, with the most significant increase observed at S56.[5] This hyperphosphorylation leads to the disorganization of the vimentin filament network during metaphase.[1][3][4]

The disruption of vimentin dynamics ultimately results in mitotic catastrophe, characterized by the formation of multinucleated cells.[1][2][5] This process selectively inhibits the growth of vimentin-expressing mesenchymal cancer cells and leads to a loss of their stem-like properties, including migratory and invasive capabilities.[1][5]









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